2-Bromo-5-iodo-4-nitropyridine
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Overview
Description
2-Bromo-5-iodo-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, substituted with bromine, iodine, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-nitropyridine typically involves the halogenation of 4-nitropyridine. One common method is the sequential bromination and iodination of 4-nitropyridine under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as hydrogen gas with a metal catalyst or chemical reductants like tin(II) chloride.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds are formed through the coupling reactions.
Reduction: The major product is 2-Bromo-5-iodo-4-aminopyridine.
Scientific Research Applications
2-Bromo-5-iodo-4-nitropyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly in the synthesis of biologically active pyridine derivatives.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the bromine and iodine atoms more susceptible to nucleophilic attack. The nitro group also influences the reactivity of the compound in reduction reactions, where it can be converted to an amino group .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitropyridine: Similar structure but lacks the iodine atom.
2-Iodo-5-nitropyridine: Similar structure but lacks the bromine atom.
2-Chloro-5-nitropyridine: Similar structure with chlorine instead of bromine and iodine.
Uniqueness
2-Bromo-5-iodo-4-nitropyridine is unique due to the presence of both bromine and iodine atoms, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile synthetic applications and the potential for creating more complex molecules through sequential substitution and coupling reactions .
Properties
Molecular Formula |
C5H2BrIN2O2 |
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Molecular Weight |
328.89 g/mol |
IUPAC Name |
2-bromo-5-iodo-4-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H |
InChI Key |
GZZRAZPETFVSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)I)[N+](=O)[O-] |
Origin of Product |
United States |
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